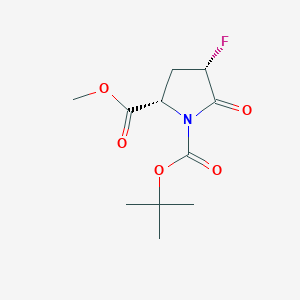
Boc-シス-4-フルオロ-5-オキソ-L-プロリンメチルエステル
概要
説明
“Boc-cis-4-fluoro-5-oxo-L-proline methyl ester” is a chemical compound with the CAS Number: 1268729-74-3 . It has a molecular weight of 261.25 and its IUPAC name is 1-tert-butyl 2-methyl (2S,4S)-4-fluoro-5-oxo-1,2-pyrrolidinedicarboxylate . This compound is an amino acid derivative and has shown promising potential applications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16FNO5/c1-11(2,3)18-10(16)13-7(9(15)17-4)5-6(12)8(13)14/h6-7H,5H2,1-4H3/t6-,7-/m0/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.Physical And Chemical Properties Analysis
“Boc-cis-4-fluoro-5-oxo-L-proline methyl ester” is a white powder . The compound should be stored at 0-8°C . Its density is 1.153 g/mL at 25 °C .科学的研究の応用
ペプチド合成
“Boc-シス-4-フルオロ-5-オキソ-L-プロリンメチルエステル” は、ペプチド合成において基質として利用されます。 特に、ペプチドにフッ素を導入する際に有用であり、代謝安定性や生物活性などのペプチドの特性を大きく変化させることができます .
医薬品研究
医薬品研究において、この化合物は、潜在的なジペプチジルペプチダーゼIV(DPP4)阻害剤の合成における前駆体として役立ちます。 DPP4阻害剤は、インクレチンホルモンの作用を延長することにより、インスリンの分泌を増加させることで、2型糖尿病の治療に用いられる薬剤のクラスです .
リガンド開発
この化合物は、α4β2受容体リガンドの開発にも関与しています。 これらのリガンドは、ピロリジン核を持ち、神経伝達物質の放出を調節する役割を果たすことから、神経疾患の研究に重要です .
抗腫瘍活性
“Boc-シス-4-フルオロ-5-オキソ-L-プロリンメチルエステル” には直接関連しませんが、その構造アナログ、例えばヒドロキシプロリンなどは、組織培養および生体内で抗腫瘍活性が試験されています。 これは、この化合物が癌治療研究で潜在的な応用を持つことを示唆しています .
Safety and Hazards
作用機序
Target of Action
Similar compounds have been used as ligands for α4β2 receptors and as potential inhibitors for dipeptidyl peptidase IV (DPP4) .
Mode of Action
Based on its structural similarity to other pyrrolidine derivatives, it may interact with its targets through the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
If it acts as a dpp4 inhibitor, it could potentially affect the incretin pathway, which plays a crucial role in glucose homeostasis .
Result of Action
If it acts as a dpp4 inhibitor, it could potentially increase the levels of incretin hormones, thereby promoting insulin secretion and inhibiting glucagon release .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . .
生化学分析
Biochemical Properties
Boc-cis-4-fluoro-5-oxo-L-proline methyl ester is involved in various biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The compound’s fluorine atom and ester group contribute to its reactivity, making it a valuable tool in biochemical research .
Cellular Effects
Boc-cis-4-fluoro-5-oxo-L-proline methyl ester influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and other cellular components .
Molecular Mechanism
At the molecular level, Boc-cis-4-fluoro-5-oxo-L-proline methyl ester exerts its effects through interactions with biomolecules. It can bind to enzymes and proteins, inhibiting or activating their functions. The compound’s unique structure allows it to interact with specific binding sites, leading to changes in enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-cis-4-fluoro-5-oxo-L-proline methyl ester can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over extended periods .
Dosage Effects in Animal Models
The effects of Boc-cis-4-fluoro-5-oxo-L-proline methyl ester vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects may occur at very high doses, highlighting the importance of dosage optimization in research .
Metabolic Pathways
Boc-cis-4-fluoro-5-oxo-L-proline methyl ester is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
Within cells and tissues, Boc-cis-4-fluoro-5-oxo-L-proline methyl ester is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can influence its overall activity and function .
Subcellular Localization
The subcellular localization of Boc-cis-4-fluoro-5-oxo-L-proline methyl ester is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall function within cells .
特性
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO5/c1-11(2,3)18-10(16)13-7(9(15)17-4)5-6(12)8(13)14/h6-7H,5H2,1-4H3/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKBNRNCKCOQQN-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC(C1=O)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C[C@@H](C1=O)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




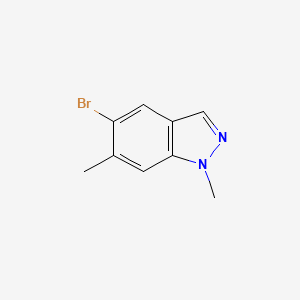
![4-[5-(Aminomethyl)-2-furyl]benzenesulfonamide hydrochloride](/img/structure/B1371563.png)
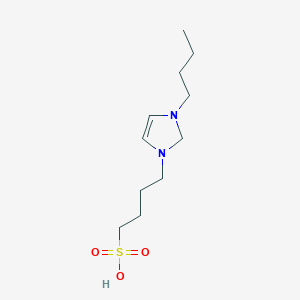
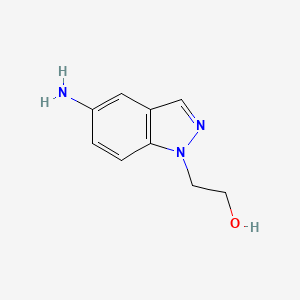
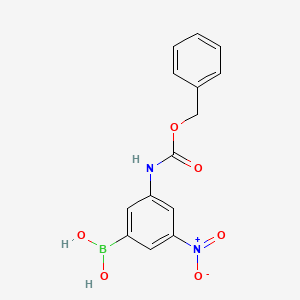

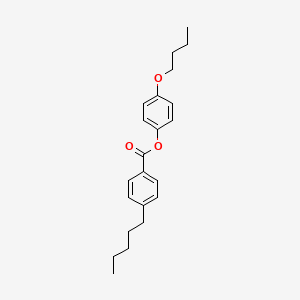
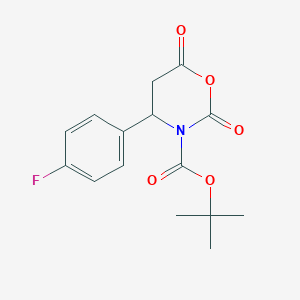
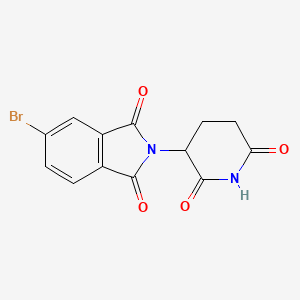
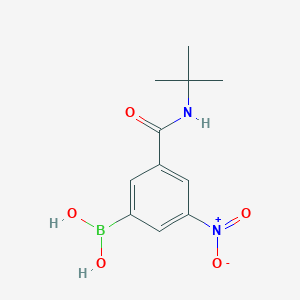
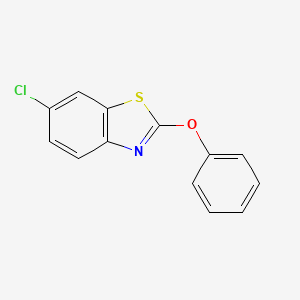
![N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine](/img/structure/B1371580.png)
